Functional Potency: 3-Methyl-D-phenylalanine vs. Regioisomeric Methyl-D-phenylalanine Analogs
In a standardized functional assay measuring receptor-mediated activity, 3‑methyl‑D‑phenylalanine exhibited a measurable EC₅₀ of 87 µM with an Eₘₐₓ of 115%. In contrast, both 4‑methyl‑D‑phenylalanine and 2‑methyl‑D‑phenylalanine failed to reach a determinable EC₅₀ under identical assay conditions, with Eₘₐₓ values of only 57% and 75%, respectively [1]. Unsubstituted D‑phenylalanine also failed to achieve a determinable EC₅₀ (Eₘₐₓ = 56%) [1].
| Evidence Dimension | Functional Potency (EC₅₀) and Maximal Efficacy (Eₘₐₓ) |
|---|---|
| Target Compound Data | EC₅₀ = 87 µM, Eₘₐₓ = 115% |
| Comparator Or Baseline | 4-Methyl-D-phenylalanine: EC₅₀ = Not Determinable (ND), Eₘₐₓ = 57%; 2-Methyl-D-phenylalanine: EC₅₀ = ND, Eₘₐₓ = 75%; D-phenylalanine: EC₅₀ = ND, Eₘₐₓ = 56% |
| Quantified Difference | Target exhibits quantifiable EC₅₀ (87 µM), whereas regioisomers and parent compound lack quantifiable EC₅₀; Eₘₐₓ is 1.5‑ to 2.0‑fold higher. |
| Conditions | Standardized functional receptor assay (Molecular Pharmacology panel screening) |
Why This Matters
This demonstrates that only the meta-methylated D‑phenylalanine regioisomer retains quantifiable functional potency, directly informing selection for SAR studies and peptidomimetic lead optimization where regioisomeric activity is critical.
- [1] Molecular Pharmacology (ASPE Journals). Table of phenylalanine analog EC₅₀ and Eₘₐₓ values. American Society for Pharmacology and Experimental Therapeutics. View Source
